3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
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Overview
Description
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C13H13NO2. This compound belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . The structure of this compound consists of a fused pyrrole and indole ring system, making it an interesting subject for synthetic and medicinal chemistry research .
Preparation Methods
The synthesis of 3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-amino-substituted indoles with ethyl benzoylacetate, followed by thermal cyclization . Another approach involves the use of N-ethoxycarbonylthiobenzamides, which undergo cyclization to form the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Scientific Research Applications
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be compared with other indole derivatives such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine: Exhibits kinase inhibitory activity and protects cells from necroptosis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-ethoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-8-12(15)11-7-9-5-3-4-6-10(9)14(11)13/h3-7,13H,2,8H2,1H3 |
InChI Key |
VIUQZNMUHRYSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=O)C2=CC3=CC=CC=C3N12 |
Origin of Product |
United States |
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